Ethyl 4-(4-aminophenyl)butanoate
Description
Ethyl 4-(4-aminophenyl)butanoate is an aromatic ester featuring a butanoate backbone substituted with a 4-aminophenyl group at the γ-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry. Its synthesis typically involves esterification of 4-(4-aminophenyl)butanoic acid with ethanol under acidic conditions, analogous to methods described for mthis compound (e.g., using thionyl chloride or sulfuric acid in methanol) . The amino group confers nucleophilic reactivity, making it valuable for further functionalization, such as in the preparation of benzimidazole derivatives or peptide conjugates.
Properties
CAS No. |
15116-32-2 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 4-(4-aminophenyl)butanoate |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5,13H2,1H3 |
InChI Key |
LQQLBFZHJXGMCR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)N |
Canonical SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)N |
Synonyms |
ETHYL 4-(4-AMINOPHENYL)BUTANOATE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituent on the phenyl ring significantly influences the compound's reactivity, solubility, and applications. Below is a comparative analysis of Ethyl 4-(4-aminophenyl)butanoate and its analogs:
Table 1: Key Properties of this compound and Analogous Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The amino group (NH₂) enhances nucleophilicity, enabling reactions like acylation or alkylation, whereas the bromo substituent (Br) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Fluorinated Derivatives : Compounds like 13 () exhibit increased metabolic stability due to fluorine atoms, making them candidates for drug development .
Research Findings and Trends
- Reactivity Trends: Amino-substituted esters exhibit faster reaction rates in nucleophilic substitutions compared to brominated analogs .
- Solubility : Polar substituents (e.g., -OH in D2 ) improve aqueous solubility, whereas hydrophobic groups (e.g., tert-butyl) enhance lipid solubility .
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